3-chloro-N-(prop-2-en-1-yl)pyridin-2-amine
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of 3-chloro-N-(prop-2-en-1-yl)pyridin-2-amine, related compounds have been synthesized and studied. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available literature .Scientific Research Applications
Structural Studies of Copper Complexes
Research by Bussey et al. (2015) focused on the structural studies of copper complexes containing a compound similar to 3-chloro-N-(prop-2-en-1-yl)pyridin-2-amine. They examined the structures of five compounds where this complexed with copper in different oxidation states. The study revealed how systematic variation of the anion impacts the molecular and chain structure of these complexes, providing insights into their potential applications in material science and catalysis (Bussey et al., 2015).
Rearrangements in Aminations of Halopyridines
Pieterse and Hertog (2010) investigated the reaction of similar halopyridines with potassium amide in liquid ammonia. Their findings showed the formation of a mixture containing amino derivatives of pyridine, which suggests a mechanism involving pyridyne as an intermediate. This study helps in understanding the reactivity of halopyridines and their potential use in chemical synthesis (Pieterse & Hertog, 2010).
Phosphorescent Properties and Stimuli-Responsive Behavior
Li and Yong (2019) synthesized novel positional isomers related to this compound, demonstrating their various phosphorescent colors and quantum yields. These isomers showed reversible phosphorescent color switching in response to acid-base vapor stimuli. This research opens doors for the development of dynamic functional materials in the field of organic electronics and sensing (Li & Yong, 2019).
Silver-Catalyzed Cyclization for Synthesis
Chioua et al. (2013) reported a silver-catalyzed cycloisomerization of N-(prop-2-yn-1-yl)pyridine-2-amines for synthesizing various imidazo[1,2-a]pyridines. This method, offering good yields and excellent regioselectivity, could be of significance in the synthesis of complex molecules, potentially including pharmaceuticals and organic materials (Chioua et al., 2013).
Development of Heterocyclic Systems for Antimicrobial and Anticancer Evaluation
Ibrahim et al. (2022) utilized a derivative of this compound for constructing various heterocyclic systems. These were screened for antimicrobial and anticancer activities, demonstrating the compound's potential in therapeutic applications (Ibrahim et al., 2022).
Mechanism of Action
The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME), would be influenced by factors such as its chemical structure, the route of administration, and the patient’s physiological condition .
The compound’s action could also be influenced by environmental factors such as pH, temperature, and the presence of other substances .
Properties
IUPAC Name |
3-chloro-N-prop-2-enylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c1-2-5-10-8-7(9)4-3-6-11-8/h2-4,6H,1,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJFQMZDHBEVNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C(C=CC=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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